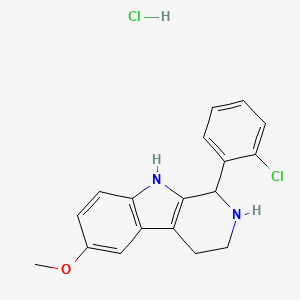![molecular formula C20H16Cl2FN7O3 B6005166 N-(3,4-DICHLOROPHENYL)-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA](/img/structure/B6005166.png)
N-(3,4-DICHLOROPHENYL)-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Urea Backbone: This can be achieved by reacting an appropriate isocyanate with an amine.
Substitution Reactions: Introducing the 3,4-dichlorophenyl and 4,6-dimethyl-2-pyrimidinyl groups through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 4-fluoro-3-nitroaniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or agricultural chemicals.
Wirkmechanismus
The mechanism of action for N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-Dichlorophenyl)-N’-methylurea
- N-(4-Fluoro-3-nitrophenyl)-N’-methylurea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylurea
Uniqueness
N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluoro-3-nitrophenyl)carbamimidoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN7O3/c1-10-7-11(2)25-18(24-10)28-19(26-13-4-6-16(23)17(9-13)30(32)33)29-20(31)27-12-3-5-14(21)15(22)8-12/h3-9H,1-2H3,(H3,24,25,26,27,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOYBBKJSMULHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)F)[N+](=O)[O-])/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione](/img/structure/B6005099.png)
![1'-[2-(4-hydroxyphenyl)-1-methylethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6005107.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6005113.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B6005126.png)

![(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6005143.png)
![Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B6005145.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6005156.png)
![N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B6005162.png)
![N~1~-benzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005168.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6005171.png)
![[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B6005179.png)
